1-[4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione
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Overview
Description
1-[4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine-2,5-dione core, a sulfonyl group, and a 1,2,3-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives under dehydrating conditions.
Introduction of the Sulfonyl Group: Sulfonylation is usually performed using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the 1,2,3-Triazole Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for certain steps to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain moieties within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The 1,2,3-triazole moiety is known for its ability to form strong hydrogen bonds and coordinate with metal ions, which can be crucial for its biological activity. The sulfonyl group can enhance the compound’s solubility and stability, while the pyrrolidine-2,5-dione core provides a rigid scaffold that can interact with target proteins.
Comparison with Similar Compounds
Similar Compounds
1-[4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-2,5-dione: Lacks the sulfonyl group, which may affect its solubility and stability.
1-[4-(Sulfonyl)phenyl]pyrrolidine-2,5-dione: Does not contain the triazole moiety, potentially reducing its binding affinity to certain targets.
1-[4-(Methoxymethyl)phenyl]pyrrolidine-2,5-dione: Missing both the triazole and sulfonyl groups, which could significantly alter its biological activity.
Uniqueness
The unique combination of the pyrrolidine-2,5-dione core, sulfonyl group, and 1,2,3-triazole moiety in 1-[4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione provides a distinct set of chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where such multifunctional molecules are often sought after for their potential to interact with multiple biological targets.
Properties
IUPAC Name |
1-[4-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5S/c1-28-12-13-10-22(20-19-13)15-8-9-21(11-15)29(26,27)16-4-2-14(3-5-16)23-17(24)6-7-18(23)25/h2-5,10,15H,6-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSAAUUJTXKIDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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